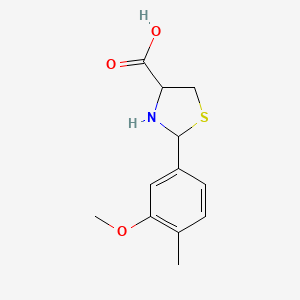![molecular formula C22H18N2O5 B11564833 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564833.png)
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a methoxybenzoate ester, and an imine linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Conversion of imine to amine.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may interact with estrogen receptors, influencing gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol
Uniqueness
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate stands out due to its combination of a nitro group, imine linkage, and methoxybenzoate ester. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O5/c1-15-3-8-18(9-4-15)23-14-16-5-12-21(20(13-16)24(26)27)29-22(25)17-6-10-19(28-2)11-7-17/h3-14H,1-2H3 |
InChI Key |
LFNHXJDDPXEPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564752.png)
![N'-[(1E)-(2-azepan-1-yl-5-nitrophenyl)methylene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11564756.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11564759.png)
![2-Amino-4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B11564767.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11564768.png)
![2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B11564769.png)
![2-[({1-[(E)-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-yl}oxy)carbonyl]benzoic acid](/img/structure/B11564780.png)
![N-Cyclohexyl-1-{N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11564786.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564787.png)
![1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one](/img/structure/B11564788.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11564789.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11564792.png)
![N-[2-(octadecylsulfanyl)ethyl]nonane-1-sulfonamide](/img/structure/B11564794.png)

